molecular formula C8H21N3 B1582640 n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine CAS No. 40538-81-6

n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine

Cat. No. B1582640
CAS RN: 40538-81-6
M. Wt: 159.27 g/mol
InChI Key: JPJMSWSYYHNPLD-UHFFFAOYSA-N
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Description

N’-[2-(Dimethylamino)ethyl]-N,N-dimethylethylenediamine is a chemical compound with the CAS Number: 40538-81-6 . It has a molecular weight of 159.27 .


Molecular Structure Analysis

The molecular structure of N’-[2-(Dimethylamino)ethyl]-N,N-dimethylethylenediamine is represented by the linear formula C8H21N3 . The InChI code for this compound is 1S/C8H21N3/c1-10(2)7-5-9-6-8-11(3)4/h9H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

N’-[2-(Dimethylamino)ethyl]-N,N-dimethylethylenediamine is a liquid at room temperature . It has a refractive index of 1.426 (lit.) , a boiling point of 104-106 °C (lit.) , and a density of 0.807 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Complex Synthesis : N,N-Dimethylethylenediamine (dmen) is utilized in synthesizing heterometallic Cu(II)/Cr(III) complexes, demonstrating its role in forming supramolecular architectures and exhibiting paramagnetic behavior, which are key in advanced material sciences (Nikitina et al., 2009).
  • Water-Soluble Derivatives : In the development of corrosion inhibitors, derivatives of dmen show significant potential in protecting mild steel in acidic environments (Bazhin et al., 2013).
  • Chemosensor Development : A ligand synthesized from N,N'-dimethylethylenediamine exhibited chemosensor properties for detecting Zn(II) and Cd(II) ions, crucial in environmental monitoring and analytical chemistry (Ambrosi et al., 2016).

Advanced Material Sciences

  • Rubber Functionalization : The compound is used in modifying ethylene-propylene rubbers, enhancing their properties and applications in material sciences, particularly in creating polymers with specific characteristics (Immirzi et al., 1987).
  • Cobalt(II) Complex Formation : Research shows its involvement in forming Co(II) complexes, indicating its importance in studies related to metal-ligand interactions and their applications in catalysis and magnetic materials (Comuzzi et al., 2002).

Medical and Biological Applications

  • Neurofibrillary Tangles and Beta-Amyloid Plaques : A derivative of this compound was used in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients, highlighting its role in advanced medical diagnostics (Shoghi-Jadid et al., 2002).

Safety And Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 2, and Skin Corr. 1A . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-10(2)7-5-9-6-8-11(3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJMSWSYYHNPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068236
Record name 1,2-Ethanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-
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Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine

CAS RN

40538-81-6
Record name N2-[2-(Dimethylamino)ethyl]-N1,N1-dimethyl-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N'-(2-(dimethylamino)ethyl)-N,N-dimethyl-
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Record name 40538-81-6
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Record name 1,2-Ethanediamine, N2-[2-(dimethylamino)ethyl]-N1,N1-dimethyl-
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Record name 1,2-Ethanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-
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Record name N'-[2-(dimethylamino)ethyl]-N,N-dimethylethylenediamine
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Record name 1,1,7,7-TETRAMETHYLDIETHYLENETRIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Meng, QP Qin, ZR Wang, LT Peng, HH Zou… - Journal of Inorganic …, 2018 - Elsevier
Eight new platinum(II) complexes Pt1–Pt8 with substituted 3‑(2′‑benzimidazolyl) coumarins were successfully synthesized and characterized by single crystal X-ray diffraction analysis, …
Number of citations: 21 www.sciencedirect.com

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